2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a piperidine ring, a pyrano[4,3-b]pyridine core, and a carbonitrile group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-piperidin-1-yl-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-6-15-10-16-14(12-21-15)9-13(11-18)17(19-16)20-7-4-3-5-8-20/h9,15H,2-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNAFDDKNWHFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=NC(=C(C=C2CO1)C#N)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrano[4,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted pyridine and an appropriate aldehyde or ketone, the pyrano ring can be formed through a condensation reaction.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the intermediate compound with piperidine under reflux conditions.
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions, using propyl halides in the presence of a base.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the reduction of the carbonitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacological Agents :
- The compound has been studied for its effects on neurotransmitter systems. It acts as an allosteric modulator of muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive functions and neurodegenerative diseases like Alzheimer's disease. Research indicates that enhancing M4 receptor activity may improve cognitive deficits associated with such conditions .
- Antidepressant Potential :
- Analgesic Properties :
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Receptor Modulation : It selectively interacts with various neurotransmitter receptors, influencing pathways involved in mood regulation and pain perception.
- CNS Activity : The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders.
Case Studies and Research Findings
- Cognitive Enhancement :
- Behavioral Studies :
- Pain Management Trials :
Mechanism of Action
The mechanism of action of 2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-piperidinyl)-7-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Similar structure with an ethyl group instead of a propyl group.
2-(1-piperidinyl)-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Similar structure with a methyl group instead of a propyl group.
2-(1-piperidinyl)-7-butyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Similar structure with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The propyl group, in particular, can influence the compound’s lipophilicity and its ability to cross biological membranes, potentially enhancing its bioavailability and efficacy in therapeutic applications.
Biological Activity
The compound 2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring and a pyrano-pyridine moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that derivatives of pyrano-pyridine compounds possess significant antimicrobial properties. For example, related compounds have shown minimum inhibitory concentrations (MIC) against various bacterial strains, including Mycobacterium tuberculosis .
- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer effects. They may induce apoptosis in cancer cells through caspase activation and interfere with cell cycle progression .
- Neuropharmacological Effects : The piperidine component suggests potential interactions with neurotransmitter systems. Some studies suggest that derivatives may act as allosteric modulators at muscarinic receptors .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the piperidine or pyridine rings can significantly alter the pharmacological profile. For instance, changes in the alkyl groups can enhance or diminish activity against specific microbial strains .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific biological targets such as enzymes or receptors. For example, certain analogs have been shown to inhibit tubulin polymerization in cancer cells .
Case Studies
Several studies have provided insights into the biological activity of similar compounds:
- Antimicrobial Study : A study reported that certain piperidinothiosemicarbazone derivatives exhibited MIC values ranging from 0.5 to 4 μg/mL against resistant M. tuberculosis strains. This highlights the importance of structural modifications for enhancing activity .
- Anticancer Activity : In vitro studies demonstrated that pyrano-pyridine analogs induced apoptosis in human cancer cell lines through caspase-dependent pathways. These findings suggest a promising avenue for further drug development targeting cancer .
Data Tables
Below is a summary table of selected studies highlighting the biological activities and MIC values for related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
